molecular formula C23H16ClN3 B2776421 1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-93-4

1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2776421
CAS No.: 901043-93-4
M. Wt: 369.85
InChI Key: JQQLPPDMFMOONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to form the pyrazoloquinoline core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication, respectively . By inhibiting these enzymes, the compound can disrupt cellular processes and exert its therapeutic effects. Additionally, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

Comparison with Similar Compounds

1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and quinoline rings, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-10-11-19-21(12-15)25-14-20-22(16-6-3-2-4-7-16)26-27(23(19)20)18-9-5-8-17(24)13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQLPPDMFMOONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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